molecular formula C17H16N2O3 B15106230 1-(2-methoxyethyl)-3-(naphthalen-1-ylamino)-1H-pyrrole-2,5-dione

1-(2-methoxyethyl)-3-(naphthalen-1-ylamino)-1H-pyrrole-2,5-dione

Cat. No.: B15106230
M. Wt: 296.32 g/mol
InChI Key: BBFMRBSOOWVTLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-methoxyethyl)-3-(naphthalen-1-ylamino)-1H-pyrrole-2,5-dione is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with a naphthylamino group and a methoxyethyl group.

Preparation Methods

The synthesis of 1-(2-methoxyethyl)-3-(naphthalen-1-ylamino)-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Substitution with Naphthylamino Group: The naphthylamino group can be introduced through a nucleophilic substitution reaction, where a naphthylamine reacts with the pyrrole ring.

    Introduction of the Methoxyethyl Group: The methoxyethyl group can be added via an alkylation reaction, where a methoxyethyl halide reacts with the pyrrole ring.

Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-(2-methoxyethyl)-3-(naphthalen-1-ylamino)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyrrole ring are replaced by other groups.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-methoxyethyl)-3-(naphthalen-1-ylamino)-1H-pyrrole-2,5-dione has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-methoxyethyl)-3-(naphthalen-1-ylamino)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2-methoxyethyl)-3-(naphthalen-1-ylamino)-1H-pyrrole-2,5-dione can be compared with other similar compounds, such as:

    1-(2-methoxyethyl)-3-(phenylamino)-1H-pyrrole-2,5-dione: This compound has a phenylamino group instead of a naphthylamino group, leading to different chemical and biological properties.

    1-(2-ethoxyethyl)-3-(naphthalen-1-ylamino)-1H-pyrrole-2,5-dione: This compound has an ethoxyethyl group instead of a methoxyethyl group, affecting its reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H16N2O3

Molecular Weight

296.32 g/mol

IUPAC Name

1-(2-methoxyethyl)-3-(naphthalen-1-ylamino)pyrrole-2,5-dione

InChI

InChI=1S/C17H16N2O3/c1-22-10-9-19-16(20)11-15(17(19)21)18-14-8-4-6-12-5-2-3-7-13(12)14/h2-8,11,18H,9-10H2,1H3

InChI Key

BBFMRBSOOWVTLV-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(=O)C=C(C1=O)NC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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